

The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urdamycin A*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic, has garnered significant attention within the scientific community for its notable antibacterial and anticancer properties.^{[1][2]} This technical guide provides an in-depth exploration of the chemical structure of **Urdamycin A**, offering a valuable resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry. This document elucidates the core structural features, stereochemistry, and functional moieties of **Urdamycin A**, supported by a compilation of quantitative physicochemical and biological data. Furthermore, it outlines the general experimental methodologies employed in its isolation and characterization and presents a visual representation of its intricate structure.

Introduction

Urdamycin A is a bacterial metabolite originally isolated from *Streptomyces fradiae*.^{[1][2]} It belongs to the angucycline class of antibiotics, which are characterized by a tetracyclic benz[a]anthracene core.^{[3][4]} The unique structural features of **Urdamycin A**, including its C-glycosidically linked deoxysugars, contribute to its significant biological activities.^[5] This guide aims to provide a detailed technical overview of the chemical structure of **Urdamycin A** to facilitate further research and development in the field.

Chemical Structure of Urdamycin A

The chemical formula of **Urdamycin A** is $C_{43}H_{56}O_{17}$, with a molecular weight of 844.90 g/mol .

[1] The core of **Urdamycin A** is a tetracyclic angucyclinone skeleton. Attached to this core are several glycosidic linkages, which are crucial for its biological activity.

The structure is characterized by:

- An Angucycline Core: A fused four-ring system based on a benz[a]anthracene framework.
- C-Glycosidic Linkage: A D-olivose sugar moiety is attached to the angucycline core via a carbon-carbon bond, a feature that imparts significant stability to the molecule.[5]
- O-Glycosidic Linkages: The structure also incorporates L-rhodinose sugar units attached through oxygen atoms.[6][7] Specifically, **Urdamycin A** contains two L-rhodinose and one D-olivose sugar moieties.[6][7]

The absolute stereochemistry of **Urdamycin A** has been unambiguously determined through X-ray analysis, providing a precise three-dimensional understanding of its architecture.[8]

Visualization of the Chemical Structure

To provide a clear visual representation of the chemical structure of **Urdamycin A**, the following diagram was generated using the DOT language.

Caption: A simplified 2D representation of the chemical structure of **Urdamycin A**.

Physicochemical and Biological Data

Physicochemical Properties

The known physicochemical properties of **Urdamycin A** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₄₃ H ₅₆ O ₁₇ | [1] |
| Molecular Weight | 844.90 g/mol | [1] |
| Appearance | Dark red powder | [8] |
| IUPAC Name | (3R,4aR,12bS)-9- [(2R,4R,5R,6R)-4- [(2S,5S,6S)-5- [(2S,4R,5S,6R)-4,5-dihydroxy- 6-methyloxan-2-yl]oxy-6- methyloxan-2-yl]oxy-5- hydroxy-6-methyloxan-2- yl]-3,4a,8-trihydroxy-12b- [(2S,5S,6S)-5-hydroxy-6- methyloxan-2-yl]oxy-3-methyl- 2,4- dihydrobenzo[a]anthracene- 1,7,12-trione | [3] |

Spectroscopic Data

The structural elucidation of **Urdamycin A** has been heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data: Detailed 1D and 2D NMR studies have been crucial in assigning the proton and carbon signals of the complex **Urdamycin A** structure. The chemical shifts are indicative of the intricate polycyclic and glycosidic nature of the molecule. While a complete, universally referenced NMR assignment table is challenging to compile due to variations in solvents and instruments across different studies, a representative set of data is presented below.

| Atom | ^{13}C Chemical Shift (ppm) | ^1H Chemical Shift (ppm) |
|-------------|--------------------------------------|-----------------------------------|
| Aglycone | | |
| C-1 | 204.7 | - |
| C-3 | 76.8 | - |
| C-4a | 84.7 | - |
| C-6 | 106.0 | 6.49 (s) |
| C-7 | 190.3 | - |
| C-10 | 134.4 | 7.84 (d, $J=7.8$ Hz) |
| C-11 | 120.1 | 7.57 (d, $J=7.8$ Hz) |
| C-12 | 183.9 | - |
| C-12b | 83.5 | - |
| D-Olivose | | |
| C-1' | 95.7 | 5.28 (s) |
| L-Rhodinose | | |
| C-1" | 95.2 | - |
| C-1''' | 102.8 | - |

Note: The presented data is a compilation from various sources and may exhibit slight variations. For precise assignments, consulting the primary literature is recommended.[\[9\]](#)

Biological Activity

Urdamycin A has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values from various studies are summarized below.

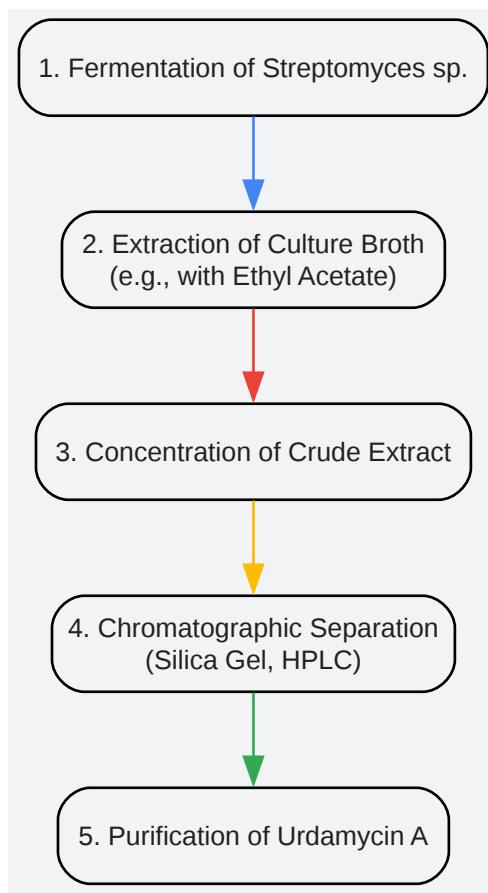
| Cell Line | IC ₅₀ (μM) | Reference |
|-----------------------|-----------------------|-----------|
| Murine L1210 Leukemia | Not specified in μM | [1] |
| PMP501-1 | 1.9-7.9 | [10] |
| PMP457-2 | 1.9-7.9 | [10] |
| ABX023-1 | 1.4-10 | [10] |
| C09-1 | 1.4-10 | [10] |
| HCT-116 | 9.8 | [11] |
| A375 | <0.2 | [11] |

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of **Urdamycin A**, as inferred from the scientific literature. It is important to note that specific parameters may vary between different research groups and experimental setups.

Isolation and Purification

Workflow for the Isolation of **Urdamycin A**



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Caption: A generalized workflow for the isolation and purification of **Urdamycin A**.

- Fermentation: Streptomyces strains, such as *S. fradiae* or *S. ardesiacus*, are cultured in a suitable medium (e.g., Bennett's modified broth) under controlled conditions to promote the production of secondary metabolites, including **Urdamycin A**.^{[9][12]}
- Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to partition the desired compounds from the aqueous medium.^[9]
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to various chromatographic techniques for separation. This often involves initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC) for finer resolution.^[4]

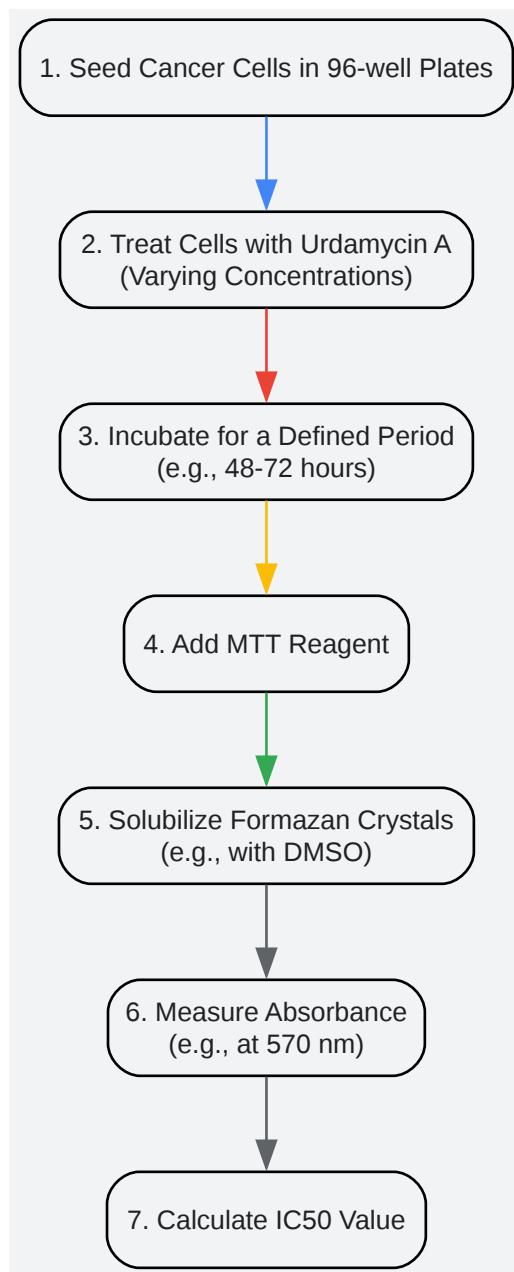
- Purification: Fractions containing **Urdamycin A** are collected and further purified, often by repeated HPLC, to obtain the compound in high purity.

Structural Characterization

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the isolated compound.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ^1H , ^{13}C , COSY, HMQC, and HMBC, are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the sugar moieties.[8][9]
- X-ray Crystallography: For obtaining the absolute stereochemistry, single crystals of **Urdamycin A** are grown and subjected to X-ray diffraction analysis.[8]

Biological Activity Assays

General Protocol for Cytotoxicity Testing (MTT Assay)



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- To cite this document: BenchChem. [The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210481#what-is-the-chemical-structure-of-urdamycin-a>]

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